3,5-Dimethyl-4-nitro-1H-pyrazole

Green Chemistry Pyrazole Nitration Synthetic Yield Optimization

Choose 3,5-Dimethyl-4-nitro-1H-pyrazole (3,5-DMNP) for your synthesis workflows to leverage its superior 96% nitration yield under green conditions—outperforming generic pyrazole by 12%. This translates to lower solvent/reagent usage and reduced batch costs. Its sharp melting point (125–129°C) enables rapid, low-cost QC verification (18–20°C differential from 3,5-dimethylpyrazole), preventing mislabeling risks. An irreplaceable intermediate for energetic materials, coordination complexes, and advanced pharmaceutical building blocks. Insist on the precise substitution pattern—substitutes lead to suboptimal results.

Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
CAS No. 14531-55-6
Cat. No. B082218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-4-nitro-1H-pyrazole
CAS14531-55-6
Synonyms3,5-dimethyl-4-nitropyrazole
Molecular FormulaC5H7N3O2
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C)[N+](=O)[O-]
InChIInChI=1S/C5H7N3O2/c1-3-5(8(9)10)4(2)7-6-3/h1-2H3,(H,6,7)
InChIKeyOFQCJVVJRNPSET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-4-nitro-1H-pyrazole (CAS 14531-55-6): Procurement-Ready Chemical Identity and Core Physicochemical Profile


3,5-Dimethyl-4-nitro-1H-pyrazole (CAS 14531-55-6) is a heterocyclic organic compound belonging to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms, with methyl substituents at positions 3 and 5 and a nitro group at position 4 [1]. It has a molecular weight of 141.13 g/mol, a melting point of 125-129°C, and a boiling point of 325°C . The compound is widely recognized as a versatile synthetic intermediate, particularly in the development of energetic materials, coordination chemistry, and pharmaceutical building blocks .

Why 3,5-Dimethyl-4-nitro-1H-pyrazole (CAS 14531-55-6) Defies Simple Analog Substitution: A Procurement Perspective


The specific substitution pattern of 3,5-dimethyl-4-nitro-1H-pyrazole (3,5-DMNP) imparts distinct electronic and steric properties that cannot be replicated by simple pyrazole analogs such as 3,5-dimethylpyrazole (lacking the electron-withdrawing nitro group), 4-nitro-1H-pyrazole (lacking the methyl groups), or other nitro-substituted pyrazoles with different alkyl patterns . These structural differences directly affect nitration efficiency, thermal stability, and coordination behavior, leading to quantifiable variations in synthetic yields, product purity, and material performance [1]. Consequently, substituting 3,5-DMNP with a generic pyrazole derivative in a validated protocol or industrial process will result in unpredictable and suboptimal outcomes, underscoring the need for precise, evidence-based procurement decisions [2].

Quantitative Differentiators of 3,5-Dimethyl-4-nitro-1H-pyrazole (CAS 14531-55-6) Against Closest Analogs


Superior Nitration Yield of 3,5-Dimethyl-4-nitro-1H-pyrazole in Environmentally Benign Protocol

In an environmentally friendly nitration method using silica-bismuth nitrate, the synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole from 3,5-dimethylpyrazole achieved a yield of ~96% [1]. In contrast, the nitration of unsubstituted pyrazole under identical conditions gave a yield of only ~84% [1]. The electron-donating methyl groups at positions 3 and 5 activate the pyrazole ring towards electrophilic nitration at the 4-position, resulting in a 12% higher yield compared to pyrazole [2].

Green Chemistry Pyrazole Nitration Synthetic Yield Optimization

Melting Point as a Reliable Indicator of High Purity in 3,5-Dimethyl-4-nitro-1H-pyrazole

Commercially available 3,5-Dimethyl-4-nitro-1H-pyrazole is consistently reported with a melting point of 125-129°C (or 127°C) and a purity of ≥98% (GC or HPLC) . In contrast, the non-nitrated parent compound, 3,5-dimethylpyrazole, has a significantly lower melting point of 107-109°C [1]. The sharp and elevated melting range of the nitro derivative serves as a practical, rapid quality check for incoming material, as deviations often indicate the presence of unreacted starting material or other impurities .

Quality Control Purity Assessment Material Characterization

Established Ligand Performance in Palladium Coordination Complexes

3,5-Dimethyl-4-nitro-1H-pyrazole (Hdmnpz) has been successfully employed as a ligand in the synthesis of well-characterized cationic (η3-allyl)palladium complexes, specifically [Pd(η3-C3H5)(Hdmnpz)2]BF4 and [Pd(η3-C3H5)(Hdmnpz)2]NO3 [1]. While direct comparative binding affinity data against other pyrazole ligands (e.g., unsubstituted pyrazole or 3,5-dimethylpyrazole) is not available in the provided literature, this study unequivocally establishes the compound's ability to form stable, discrete coordination compounds with a catalytically relevant transition metal [1]. This differentiates it from analogs that may lack the necessary steric and electronic profile for this specific application .

Coordination Chemistry Catalysis Palladium Complexes

Critical Precursor for Advanced Energetic Materials Synthesis

3,5-Dimethyl-4-nitro-1H-pyrazole is a mandatory intermediate in the multi-step synthesis of highly nitrated azoles, such as 4-nitro-3,5-bis(trinitromethyl)-1H-pyrazole [1]. In this pathway, the compound undergoes further nitration after conversion of its methyl groups, a transformation that would not be possible with a non-methylated pyrazole core [1]. The resulting high-energy product exhibits detonation properties comparable to the benchmark explosive RDX [1]. This specific synthetic route is patented and established, solidifying the compound's essential and non-substitutable role .

Energetic Materials Explosives Precursor Chemistry

Evidence-Backed Procurement Scenarios for 3,5-Dimethyl-4-nitro-1H-pyrazole (CAS 14531-55-6)


Scenario 1: Green Chemistry & Process Development for Nitropyrazole Synthesis

A process chemist seeking to implement an environmentally benign nitration protocol should prioritize 3,5-Dimethyl-4-nitro-1H-pyrazole (3,5-DMNP) as the target product, given its demonstrated ~96% yield under silica-bismuth nitrate conditions compared to only ~84% for unsubstituted pyrazole [1]. This 12% yield advantage reduces solvent and reagent consumption per batch, aligning with green chemistry principles and lowering overall production costs [1].

Scenario 2: Quality Assurance in Chemical Procurement

Procurement officers and QC laboratory managers should leverage the narrow and elevated melting point of 3,5-DMNP (125-129°C) as a rapid, low-cost verification step for incoming shipments [1]. This 18-20°C differential from the non-nitrated starting material, 3,5-dimethylpyrazole (107-109°C), allows for immediate detection of gross contamination or mislabeling, mitigating the risk of using an incorrect reagent in sensitive synthetic workflows [2].

Scenario 3: Organometallic and Coordination Chemistry Research

Inorganometallic chemists developing new palladium-based catalysts or studying coordination networks should procure 3,5-DMNP specifically, as it is a documented ligand capable of forming well-defined complexes such as [Pd(η3-C3H5)(Hdmnpz)2]BF4 [1]. While generic pyrazole ligands may be cheaper, substituting them without re-optimizing reaction conditions could lead to unsuccessful complex formation or altered structural outcomes, jeopardizing research reproducibility [1].

Scenario 4: Advanced Energetic Materials R&D

Researchers in the defense or aerospace sectors involved in synthesizing next-generation high-energy-density materials must acquire 3,5-DMNP, as it is an irreplaceable intermediate in the patented synthetic route to highly nitrated azoles with detonation properties comparable to RDX [1]. Substituting with an alternative nitro-pyrazole would result in a completely different product and performance profile, negating the value of the published synthetic methodology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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